N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 3,4-dimethoxyphenethylamine moiety linked to a 2,5-dimethoxy-4-methylbenzenesulfonyl group. The presence of multiple methoxy groups and a methyl substituent on the benzene ring may influence its physicochemical properties, such as solubility, crystallinity, and reactivity.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6S/c1-13-10-18(26-5)19(12-16(13)24-3)27(21,22)20-9-8-14-6-7-15(23-2)17(11-14)25-4/h6-7,10-12,20H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYFMXUMWVDCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Sulfonamide vs. Amide/Carbamoyl Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the sulfonamide group with a benzamide (CO-NH) linkage.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, yielding 80% product .
- Physical Properties : Melting point = 90°C; characterized by $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR (Tables 1–2 in ).
- Reactivity: The sulfonamide group may participate in hydrogen bonding more readily than amides, affecting molecular interactions in crystalline states or biological systems.
2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
- Structure : Features a carbamoyl (NH-CO) group and a quaternary ammonium center, forming a zwitterionic structure with two water molecules .
- Crystallography: Monoclinic crystal system (space group $ P2_1/c $), with unit cell parameters $ a = 21.977 \, \text{Å}, b = 12.2295 \, \text{Å}, c = 10.2217 \, \text{Å}, \beta = 93.490^\circ $. The structure is stabilized by O–H···Cl and N–H···O hydrogen bonds involving the chloride ion and water molecules .
- Role: Intermediate in synthesizing isoquinoline alkaloid analogues, suggesting utility in complex heterocycle synthesis .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H23N1O5S
- Molecular Weight : 353.44 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 0.126 | |
| SMMC-7721 (hepatoma) | 0.071 | |
| K562 (leukemia) | 0.164 |
These findings suggest that the compound exhibits significant cytotoxic activity against these cancer cell lines, potentially surpassing the efficacy of traditional chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with tumor growth and proliferation. The presence of electron-donating groups such as methoxy moieties has been shown to enhance activity by stabilizing the active conformation of the compound in biological systems .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the chemical structure can significantly influence biological activity:
- Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-donating groups (e.g., methoxy) at specific positions showed enhanced anticancer activity compared to those with electron-withdrawing groups.
- Substituent Positioning : The positioning of substituents on the benzene ring affects binding affinity and selectivity toward target receptors.
Study 1: Anticancer Efficacy
In a comparative study involving various sulfonamide derivatives, this compound demonstrated superior activity against HeLa cells with an IC50 value significantly lower than many analogs .
Study 2: Anti-inflammatory Potential
Another investigation assessed the anti-inflammatory properties of this compound in a murine model of inflammation. Results indicated a marked reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
